(R)-3-(Pyrrolidin-2-yl)pyridine hydrochloride
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Description
“®-2-(Pyrrolidin-2-yl)pyridine hydrochloride” is a chemical compound with the molecular formula C9H13ClN2 . It’s a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .
Synthesis Analysis
A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Molecular Structure Analysis
The molecular weight of “®-2-(Pyrrolidin-2-yl)pyridine hydrochloride” is 184.67 . The exact structure of “®-3-(Pyrrolidin-2-yl)pyridine hydrochloride” is not available in the sources I found.Chemical Reactions Analysis
The synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates proceeds through the intermediate formation of hetaryl isocyanates .Physical and Chemical Properties Analysis
“®-2-(Pyrrolidin-2-yl)pyridine hydrochloride” is stored in an inert atmosphere at room temperature . The boiling point and other physical and chemical properties are not specified in the sources I found.Scientific Research Applications
Synthesis and Chemical Properties
(R)-3-(Pyrrolidin-2-yl)pyridine hydrochloride is a compound with significant importance in the field of organic chemistry and materials science. Its applications in scientific research are diverse, ranging from the synthesis of complex organic molecules to the development of new materials with unique properties.
Pyrrolidine Synthesis : Pyrrolidines are crucial heterocyclic compounds with various applications in medicine and industry. They can be synthesized through [3+2] cycloaddition reactions, demonstrating the versatility of this compound in forming pyrrolidine-based compounds under mild conditions (Żmigrodzka et al., 2022).
Organic Dyes : The compound has been involved in the synthesis of organic dyes with large Stokes shifts. These dyes exhibit intense fluorescence and high quantum yields, showing potential applications in biological sensing and materials science (Marchesi et al., 2019).
Electropolymerization : In the field of conducting polymers, derivatives of this compound have been used to synthesize poly[bis(pyrrol-2-yl)arylenes]. These materials, obtained from low oxidation potential monomers, are stable in their conducting form, suggesting their use in electronic devices (Sotzing et al., 1996).
Ligand Chemistry : The compound serves as a precursor in the synthesis of hybrid ligands for palladium(II) and mercury(II) complexes. These complexes have been characterized and studied for their potential applications in catalysis and material chemistry (Singh et al., 2003).
Photocatalytic Degradation : In environmental chemistry, derivatives of this compound have been explored for the photocatalytic degradation of harmful organic compounds. This application underscores its role in environmental remediation efforts (Maillard-Dupuy et al., 1994).
Properties
IUPAC Name |
3-[(2R)-pyrrolidin-2-yl]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c1-3-8(7-10-5-1)9-4-2-6-11-9;/h1,3,5,7,9,11H,2,4,6H2;1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTXSGXQWWLEEU-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CN=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CN=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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